

Physical and chemical properties of 1-Methyloctahdropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methyloctahdropyrrolo[3,4-b]pyridine

Cat. No.: B186340

[Get Quote](#)

An In-depth Technical Guide to 1-Methyloctahdropyrrolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-Methyloctahdropyrrolo[3,4-b]pyridine**. Due to the limited availability of experimental data for this specific compound, this document primarily relies on computed properties from publicly available chemical databases. Information on related compounds is included to provide context for potential characteristics and biological activities.

Core Physical and Chemical Properties

Quantitative data for **1-Methyloctahdropyrrolo[3,4-b]pyridine** is summarized below. It is important to note that most of the available data is computationally derived and has not been experimentally verified.

Property	Value	Source
Molecular Formula	C8H16N2	[1] [2]
Molecular Weight	140.23 g/mol	[1] [3]
CAS Number	128740-18-1	[1] [2] [4]
Physical Form	Liquid	[3]
Purity	>97%	[3]
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	
Solubility	Data not available	

Computed Physicochemical Properties

Property	Value	Source
XLogP3	0.1	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	0	PubChem
Exact Mass	140.131348503 Da	PubChem
Monoisotopic Mass	140.131348503 Da	PubChem
Topological Polar Surface Area	15.3 Å ²	PubChem
Heavy Atom Count	10	PubChem
Formal Charge	0	PubChem
Complexity	113	PubChem

Spectroscopic Data

Mass Spectrometry

While specific experimental mass spectrometry data for **1-Methyloctahydropyrrolo[3,4-b]pyridine** is not readily available, the expected fragmentation pattern for a stereoisomer, (4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine, can provide insight into its structural analysis. The anticipated molecular ion peak would be at m/z 140, corresponding to the molecular formula C₈H₁₆N₂.

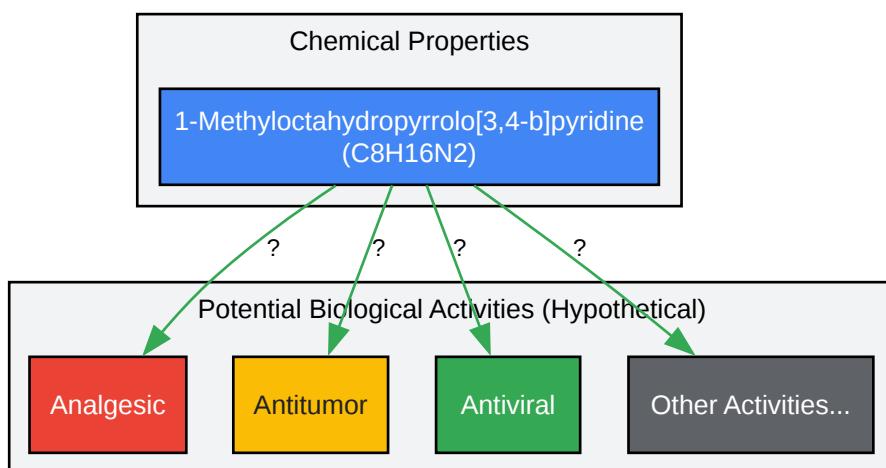
Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **1-Methyloctahydropyrrolo[3,4-b]pyridine** are not available in the public domain. However, a general synthetic approach for related pyrrolopyridine structures can be conceptualized.

General Synthesis Workflow for a Fused Pyrrolopyridine System

The synthesis of fused bicyclic systems like octahydropyrrolo[3,4-b]pyridine often involves a multi-step process. A plausible, though not experimentally verified for this specific molecule, workflow could involve the construction of the pyrrolidine ring onto a pre-existing piperidine scaffold or vice versa.

[Click to download full resolution via product page](#)


Caption: A generalized workflow for the synthesis of a fused pyrrolopyridine system.

Biological Activity and Signaling Pathways

There is currently no specific information available regarding the biological activity or associated signaling pathways of **1-Methyloctahydropyrrolo[3,4-b]pyridine**. However, the broader class of pyrrolopyridine derivatives has been the subject of extensive research in drug discovery.

Derivatives of the related pyrrolo[3,4-c]pyridine scaffold have been investigated for a wide range of pharmacological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties.^{[3][5]} These activities are often attributed to the interaction of the pyrrolopyridine core with various biological targets. It is important to emphasize that these findings relate to the broader class of compounds and not specifically to **1-Methyloctahydropyrrolo[3,4-b]pyridine**. Further research would be required to determine if this specific molecule exhibits any similar biological effects.

The diagram below illustrates a hypothetical relationship where the core chemical structure could potentially influence various biological activities, a concept that drives much of medicinal chemistry research.

[Click to download full resolution via product page](#)

Caption: Hypothetical relationship between the core structure and potential biological activities.

Conclusion

1-Methyloctahydropyrrolo[3,4-b]pyridine is a chemical entity for which there is a notable lack of experimentally determined physical, chemical, and biological data in publicly accessible literature. The information presented in this guide is primarily based on computational predictions. For drug development professionals and researchers, this compound represents a largely unexplored chemical space. Any further investigation would require *de novo* synthesis and comprehensive analytical and biological characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methyl-1H-pyrrolo[2,3-b]pyridine | 27257-15-4 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 4. 6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine 97% | CAS: 885959-20-6 | AChemBlock [achemblock.com]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 1-Methyloctahydropyrrolo[3,4-b]pyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186340#physical-and-chemical-properties-of-1-methyloctahydropyrrolo-3-4-b-pyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com